3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
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Overview
Description
3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as MPTP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. MPTP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 315.4 g/mol. This compound is a derivative of propiophenone and is commonly used in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal models. These include the selective destruction of dopaminergic neurons, the induction of oxidative stress and inflammation, and the activation of glial cells. This compound has also been shown to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one in lab experiments is its ability to selectively destroy dopaminergic neurons, which makes it a valuable tool for studying Parkinson's disease. This compound-induced animal models of Parkinson's disease have been used to study the pathophysiology of the disease, to develop and test new treatments, and to identify biomarkers for early diagnosis. However, one of the limitations of using this compound is its toxicity, which requires careful handling and disposal. This compound is also known to induce a Parkinson's disease-like syndrome in humans and non-human primates, which raises ethical concerns.
Future Directions
There are several future directions for research on 3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the development of new animal models of Parkinson's disease that better mimic the human disease. Another area of interest is the identification of new biomarkers for early diagnosis and treatment monitoring. Additionally, there is a need for the development of new treatments that target the underlying mechanisms of Parkinson's disease, such as mitochondrial dysfunction and inflammation. Finally, there is a need for further research on the potential applications of this compound in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in research. This compound is commonly used as a research tool to study the dopaminergic system in the brain and as a model for Parkinson's disease. This compound has been shown to selectively destroy dopaminergic neurons, induce oxidative stress and inflammation, and affect other neurotransmitter systems. While this compound has several advantages for lab experiments, its toxicity and ethical concerns require careful handling and disposal. There are several future directions for research on this compound, including the development of new animal models, the identification of new biomarkers, and the development of new treatments for neurological disorders.
Synthesis Methods
3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be synthesized using various methods, including the condensation of 3,4,5-trimethoxybenzaldehyde with 2-methylphenylamine in the presence of an acid catalyst. Another method involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methylphenylhydrazine in the presence of a reducing agent.
Scientific Research Applications
3-[(2-methylphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the main uses of this compound is as a research tool to study the dopaminergic system in the brain. This compound is known to selectively destroy dopaminergic neurons, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This property of this compound has been used to develop animal models of Parkinson's disease, which have been instrumental in advancing our understanding of the disease and in the development of new treatments.
Properties
IUPAC Name |
(E)-3-(2-methylanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13-7-5-6-8-15(13)20-10-9-16(21)14-11-17(22-2)19(24-4)18(12-14)23-3/h5-12,20H,1-4H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTOUFGRMATHSI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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